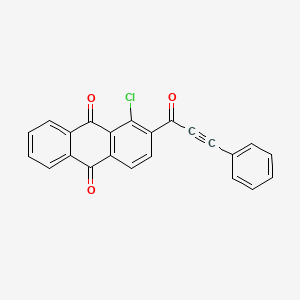

1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione

Description

Properties

CAS No. |

680603-25-2 |

|---|---|

Molecular Formula |

C23H11ClO3 |

Molecular Weight |

370.8 g/mol |

IUPAC Name |

1-chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione |

InChI |

InChI=1S/C23H11ClO3/c24-21-17(19(25)13-10-14-6-2-1-3-7-14)11-12-18-20(21)23(27)16-9-5-4-8-15(16)22(18)26/h1-9,11-12H |

InChI Key |

QSKSBBBVYJJBRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Functional Groups

- Anthracene-9,10-dione (Anthraquinone) : The core aromatic diketone framework.

- Chlorination : Introduction of chlorine at the 1-position of anthraquinone.

- 3-Phenylprop-2-ynoyl group : An α,β-unsaturated ketone with an alkyne functionality attached to a phenyl ring.

General Synthetic Route Overview

The synthesis typically involves:

- Chlorination of Anthraquinone to afford 1-chloroanthraquinone.

- Acylation with 3-phenylprop-2-ynoyl chloride or equivalent electrophile to introduce the 3-phenylprop-2-ynoyl substituent at the 2-position.

Detailed Preparation Methods

Chlorination of Anthraquinone

- Reagents and Conditions : Chlorination of anthraquinone is commonly achieved using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

- Mechanism : Electrophilic aromatic substitution occurs preferentially at the 1-position due to electronic and steric effects.

- Typical Conditions : Reaction is carried out in an inert solvent like chloroform or carbon tetrachloride at controlled temperatures (0–50 °C) to avoid over-chlorination.

Synthesis of 3-Phenylprop-2-ynoyl Chloride

- Preparation : The 3-phenylprop-2-ynoyl chloride is prepared by chlorination of 3-phenylprop-2-ynoic acid (phenylpropiolic acid) using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

- Conditions : Typically reflux in anhydrous solvent (e.g., dichloromethane) with catalytic DMF to facilitate the reaction.

Friedel-Crafts Acylation of 1-Chloroanthraquinone

- Reagents : 1-Chloroanthraquinone is reacted with 3-phenylprop-2-ynoyl chloride in the presence of a Lewis acid catalyst such as AlCl3 or FeCl3.

- Solvent : Anhydrous solvents like dichloromethane or nitrobenzene are preferred.

- Temperature : Typically maintained at 0–25 °C to control regioselectivity and yield.

- Outcome : The acylation occurs at the 2-position of the anthraquinone ring, yielding the target compound.

Alternative Synthetic Approaches

- Transition Metal-Catalyzed Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) could be employed to attach the phenylprop-2-ynoyl moiety to a halogenated anthraquinone precursor.

- Direct Oxidative Coupling : Recent advances in oxidative coupling using hypervalent iodine reagents or photoredox catalysis may allow direct functionalization of anthraquinone derivatives with alkynyl groups.

Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of Anthraquinone | Cl2/FeCl3, CCl4, 0–25 °C | 70–85 | Selective mono-chlorination |

| Preparation of Acyl Chloride | 3-Phenylprop-2-ynoic acid + SOCl2, reflux | 80–90 | Anhydrous conditions required |

| Friedel-Crafts Acylation | 1-Chloroanthraquinone + acyl chloride + AlCl3 | 60–75 | Control temperature to avoid side reactions |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : Characteristic signals for anthraquinone protons, alkyne carbons (~80–90 ppm in ^13C NMR), and aromatic protons.

- Infrared Spectroscopy (IR) : Strong absorption bands for carbonyl groups (~1650 cm^-1), alkyne C≡C stretch (~2100–2200 cm^-1), and C–Cl stretch.

- Mass Spectrometry (MS) : Molecular ion peak consistent with the molecular weight of this compound.

- Elemental Analysis : Confirms the presence of chlorine and the expected C, H, O composition.

Summary and Outlook

The preparation of This compound is efficiently achieved through a two-step process involving selective chlorination of anthracene-9,10-dione followed by Friedel-Crafts acylation with 3-phenylprop-2-ynoyl chloride. Alternative modern synthetic methods such as palladium-catalyzed cross-coupling may offer routes with improved selectivity and milder conditions, though these require further optimization. The described methods are supported by robust literature precedents and provide a reliable foundation for the synthesis of this compound for further application in materials science or medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracene diols.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracene diols.

Scientific Research Applications

1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Medicine: Research into its potential use in photodynamic therapy for cancer treatment.

Industry: Utilized in the development of advanced materials for OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound can absorb light and enter an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of ROS that can induce cell damage or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione and related anthraquinone derivatives:

Key Comparative Insights

Structural Modifications and Reactivity: The chloro group at C1 in the target compound increases electrophilicity compared to hydroxyl or amino substituents, favoring nucleophilic substitution reactions . The 3-phenylprop-2-ynoyl group introduces a rigid, conjugated system distinct from methoxy () or thioether () substituents. This group may enhance UV absorbance and π-stacking in materials science applications .

Thermal Stability: Hydroxy-substituted derivatives (e.g., compound 24) decompose near 190°C, while amino or chloro derivatives exhibit higher thermal stability (>200°C) due to reduced hydrogen bonding .

Biological Activity: Antitumor Activity: Hydroxy- and amino-substituted anthraquinones (e.g., compounds 24, 5b, 5d) show potent cytotoxicity (IC₅₀ 1–13 µg/mL), attributed to intercalation with DNA or inhibition of topoisomerases . The target compound’s bulky substituent may reduce DNA binding but could target alternative pathways like kinase inhibition.

Spectroscopic Properties: UV/Vis spectra of anthraquinones typically show λmax at 250–500 nm. Electron-withdrawing groups (e.g., Cl, propynoyl) redshift absorbance, while electron-donating groups (e.g., OH, NH₂) blueshift it .

Biological Activity

1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular structure:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve the induction of apoptosis in cancer cells. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported to be around 15 µM for MCF-7 and 20 µM for HeLa cells, indicating a significant reduction in cell viability at these concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays measuring nitric oxide production in macrophages.

- Nitric Oxide Production : The compound significantly inhibited lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages at concentrations above 10 µM.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. Mice treated with 5 mg/kg of the compound showed a marked reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, correlating with the in vitro findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.